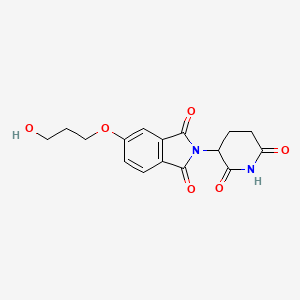

Thalidomide-5'-O-C3-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thalidomide-5’-O-C3-OH is a derivative of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide itself has been reintroduced for its therapeutic potential in treating various conditions, including multiple myeloma and erythema nodosum leprosum

Métodos De Preparación

The synthesis of Thalidomide-5’-O-C3-OH involves several steps, starting from commercially available thalidomide. The synthetic route typically includes hydroxylation reactions to introduce the hydroxyl group at the 5’ position. The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired stereochemistry . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Thalidomide-5’-O-C3-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives .

Aplicaciones Científicas De Investigación

There appears to be a misunderstanding in the query. The correct name of the compound is Thalidomide-5'-OH (5'-hydroxythalidomide), not Thalidomide-5'-O-C3-OH . Thalidomide is known for its teratogenic effects but has been used to treat autoimmune disorders and prevent cancer metastasis . Research continues regarding thalidomide and its derivatives .

Scientific Research Applications

5'-OH-thalidomide:

- Anti-angiogenic activity 5'-OH-thalidomide, a metabolite of thalidomide, exhibits anti-angiogenic activity, which means it can inhibit the formation of new blood vessels . Angiogenesis is crucial in cancer development and metastasis; thus, 5'-OH-thalidomide may help prevent cancer spread .

- Rat Aortic Ring Assay In the rat aortic ring assay, 5'-OH-thalidomide showed biological activity, suggesting its potential as an anti-angiogenic agent, but it was only moderate and at high concentrations . It is unclear if these results are species-specific, as it did not show activity in the human saphenous vein assay .

- Thalidomide Metabolite Thalidomide is metabolized into two monohydroxylated metabolites, including 5-hydroxythalidomide, by human P450 cytochromes . These metabolites are thought to contribute to thalidomide's effects .

Thalidomide and 5-hydroxythalidomide:

- PLZF Degradation Promyelocytic leukemia zinc finger (PLZF) is a CRBN target protein, and its degradation is involved in thalidomide- and 5-hydroxythalidomide-induced teratogenicity . PLZF degradation is induced by thalidomide or 5-hydroxythalidomide treatment in chicken embryos .

- CRBN neosubstrate PLZF is an important thalidomide-induced CRBN neosubstrate involved in thalidomide teratogenicity . Thalidomide and 5-hydroxythalidomide confer different substrate specificities to mouse and chicken CRBN .

Thalidomide:

- Treatment for ENL and Multiple Myeloma Thalidomide has been found effective in treating erythema nodosum leprosum (ENL) and multiple myeloma . It is also used to treat various immune-related diseases .

- Anti-Cancer Agent Thalidomide analogs have been designed and synthesized as potential anti-liver cancer agents . These analogs have demonstrated potent growth inhibition of cancer cells while having no significant effect on non-tumorigenic cells .

- Vitronectin Precursor Upregulation Thalidomide can upregulate vitronectin precursor, which is a potential angiogenic modulatory protein .

Mecanismo De Acción

The mechanism of action of Thalidomide-5’-O-C3-OH involves its interaction with molecular targets such as cereblon, a protein that plays a key role in the ubiquitin-proteasome pathway . By binding to cereblon, Thalidomide-5’-O-C3-OH modulates the activity of this pathway, leading to the degradation of specific proteins involved in inflammation and angiogenesis . This mechanism underlies its therapeutic effects in conditions such as multiple myeloma and erythema nodosum leprosum .

Comparación Con Compuestos Similares

Thalidomide-5’-O-C3-OH is similar to other thalidomide derivatives, such as lenalidomide and pomalidomide . it is unique in its specific hydroxylation pattern, which may confer distinct pharmacological properties . Compared to lenalidomide and pomalidomide, Thalidomide-5’-O-C3-OH may have different efficacy and safety profiles, making it a valuable addition to the arsenal of thalidomide-based therapeutics .

Similar Compounds

- Lenalidomide

- Pomalidomide

- Thalidomide-5-OH

- Thalidomide-4-OH

These compounds share structural similarities with Thalidomide-5’-O-C3-OH but differ in their specific functional groups and pharmacological properties .

Actividad Biológica

Thalidomide-5'-O-C3-OH is a derivative of thalidomide, a compound originally developed in the 1950s for its sedative properties but later recognized for its teratogenic effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Thalidomide and its derivatives, including this compound, exert their biological effects primarily through modulation of immune responses and inhibition of angiogenesis. The mechanism involves binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex, which leads to the degradation of specific target proteins involved in various biological processes.

- Cereblon Interaction : Thalidomide derivatives bind to cereblon, altering its substrate specificity and promoting the degradation of proteins like PLZF (promyelocytic leukemia zinc finger protein) and TAp63α. This interaction is crucial for both the therapeutic effects and teratogenicity associated with thalidomide .

- Anti-Angiogenic Properties : Research indicates that this compound exhibits anti-angiogenic activity. It has been shown to inhibit vascular endothelial growth factor (VEGF)-induced neovascularization in various models, suggesting its potential in treating tumors by limiting blood supply .

Biological Activity and Therapeutic Applications

This compound has been investigated for several therapeutic applications due to its immunomodulatory and anti-inflammatory properties:

- Cancer Treatment : Thalidomide derivatives have been used in treating multiple myeloma and other malignancies due to their ability to inhibit tumor growth through anti-angiogenesis . The compound's modulation of immune responses also contributes to its effectiveness against various cancers.

- Autoimmune Disorders : The immunomodulatory effects of this compound make it a candidate for treating autoimmune diseases such as lupus erythematosus and rheumatoid arthritis . Its ability to regulate immune cell activity can help mitigate the symptoms associated with these conditions.

- Leprosy and Other Infections : Thalidomide has been effectively used in managing complications related to leprosy, particularly erythema nodosum leprosum (ENL) due to its anti-inflammatory properties .

Research Findings

Research on this compound has yielded significant insights into its biological activity:

Case Studies

- Multiple Myeloma : Clinical trials have shown that thalidomide effectively improves response rates in patients with multiple myeloma, particularly when combined with other therapies. For instance, a study demonstrated response rates ranging from 20% to 79% depending on dosage and combination therapy used .

- Graft-Versus-Host Disease (GVHD) : Thalidomide has been explored as a treatment for chronic GVHD post-transplantation. However, studies indicate that while it can be effective for treatment, prophylactic use may lead to paradoxical outcomes such as increased incidence of GVHD .

Propiedades

Fórmula molecular |

C16H16N2O6 |

|---|---|

Peso molecular |

332.31 g/mol |

Nombre IUPAC |

2-(2,6-dioxopiperidin-3-yl)-5-(3-hydroxypropoxy)isoindole-1,3-dione |

InChI |

InChI=1S/C16H16N2O6/c19-6-1-7-24-9-2-3-10-11(8-9)16(23)18(15(10)22)12-4-5-13(20)17-14(12)21/h2-3,8,12,19H,1,4-7H2,(H,17,20,21) |

Clave InChI |

DBUILZKYPMUBLD-UHFFFAOYSA-N |

SMILES canónico |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCCO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.